molecular formula C15H14BrNO3S2 B1238402 BH3I-1

BH3I-1

Cat. No.: B1238402
M. Wt: 400.3 g/mol
InChI Key: COHIEJLWRGREHV-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of BH3I-1 involves several steps. One common method includes the reaction of p-bromobenzaldehyde with alpha-isopropyl-4-oxo-2-thioxo-3-thiazolidineacetic acid under specific conditions . The reaction typically requires a solvent such as DMSO and is conducted at elevated temperatures to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

BH3I-1 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include bromine for bromination and potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, benzylic bromination can lead to the formation of brominated derivatives, while oxidation can yield carboxylic acids or ketones.

Properties

Molecular Formula

C15H14BrNO3S2

Molecular Weight

400.3 g/mol

IUPAC Name

2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

InChI

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7-

InChI Key

COHIEJLWRGREHV-XFFZJAGNSA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BH3I-1
Reactant of Route 2
BH3I-1
Reactant of Route 3
BH3I-1
Reactant of Route 4
Reactant of Route 4
BH3I-1
Reactant of Route 5
Reactant of Route 5
BH3I-1
Reactant of Route 6
Reactant of Route 6
BH3I-1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.